molecular formula C8H9NO4 B8026002 1,3-Dimethoxy-5-nitrobenzene

1,3-Dimethoxy-5-nitrobenzene

Cat. No. B8026002
M. Wt: 183.16 g/mol
InChI Key: WVUCNNGUXNXOBY-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-nitrobenzene is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Processes : A study by Zhang Chun-xia (2011) detailed a method to synthesize 1,3-Dimethoxy-2-nitrobenzene, a closely related compound, by sulfonation, nitration, and hydrolysis of resorcinol, leading to high yields and purity. This process indicates the potential for developing efficient synthesis routes for related compounds (Zhang Chun-xia, 2011).

  • Molecular Structure and Analysis : Martin Sweeney et al. (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, another related compound, and confirmed its structure through X-ray crystallography, NMR, and other analytical techniques. This research demonstrates the applicability of these techniques in understanding the structure of nitrobenzene derivatives (Sweeney, McArdle, & Aldabbagh, 2018).

  • Reactivity Studies : Bolker and Kung (1969) investigated the reactivity of 1,2,3-trimethoxy-5-nitrobenzene, focusing on its reduction and interaction with nitrous acid. This study provides insights into the chemical behavior of nitrobenzene derivatives under different conditions (Bolker & Kung, 1969).

  • Antiferromagnetic Exchange Interaction : Research by Fujita et al. (1996) on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) explored the antiferromagnetic exchange interaction among spins in a triangular configuration. This highlights the potential of nitrobenzene derivatives in studying magnetic properties and interactions (Fujita et al., 1996).

  • Adsorption Studies : Xiao et al. (2014) conducted adsorption studies of 4-chloro-2,5-dimethoxy nitrobenzene, closely related to 1,3-Dimethoxy-5-nitrobenzene, on activated pyrolytic char. This research could be relevant for environmental applications such as pollutant removal (Xiao, Zhang, Song, Han, & Li, 2014).

properties

IUPAC Name

1,3-dimethoxy-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUCNNGUXNXOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxy-5-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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